4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol
Overview
Description
4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, combines the quinoline core with a hydroxyethylamino group, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities . For instance, a known drug derived by 4-hydroxy-2(1H)-quinolinone was described to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Mode of Action
For instance, the formation of oximes and hydrazones involves the reaction of aldehydes and ketones with hydroxylamine or hydrazine . The nitrogen acts as a nucleophile in these reactions .
Biochemical Pathways
Quinoline derivatives are known to play roles in natural and synthetic chemistry and have biologically and pharmacologically significant activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Result of Action
For example, L-701,324, a selective antagonist at the glycine site of the NMDA receptor, counteracts haloperidol-induced muscle rigidity in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol typically involves the reaction of quinoline derivatives with 2-hydroxyethylamine. One common method is the Mannich reaction, where quinolin-2-ol is reacted with formaldehyde and 2-hydroxyethylamine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of N-substituted quinoline derivatives.
Scientific Research Applications
4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the hydroxyethylamino group, making it less soluble and potentially less biologically active.
4-Hydroxyquinoline: Similar core structure but lacks the hydroxyethylamino group.
Quinolin-2-ol: Basic quinoline structure without additional functional groups.
Uniqueness
4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol is unique due to the presence of the hydroxyethylamino group, which enhances its solubility and potentially its biological activity. This functional group allows for more diverse chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
4-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-6-5-13-8-9-7-12(16)14-11-4-2-1-3-10(9)11/h1-4,7,13,15H,5-6,8H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMXVFFXRDZRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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